molecular formula C15H13N3OS B5749641 N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea

N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea

Cat. No. B5749641
M. Wt: 283.4 g/mol
InChI Key: XKBLYCUDHQRLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, also known as MBTU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBTU is a member of the benzothiazole family of compounds, which are known for their diverse range of biological and pharmacological activities.

Scientific Research Applications

Anticancer Investigations

N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea has shown potential in anticancer research. A study synthesized several urea derivatives, including N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, and tested them for their ability to inhibit certain enzymes and prostate cancer cell lines. The compound exhibited notable in vitro anticancer activity with an IC50 value of 78.28±1.2 μM, suggesting its potential as an anticancer agent (Mustafa et al., 2014).

Anthelmintic Agent

Research into the synthesis of 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas, including derivatives of N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, has shown these compounds to have potential anthelmintic activity. Some of these compounds demonstrated good to moderate anthelmintic activity against Perituma posthuma, indicating their use in treating parasitic worm infections (Sarkar et al., 2013).

Anticonvulsant Properties

A series of 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds were synthesized and evaluated for anticonvulsant, hepatotoxic, and neurotoxic properties. These compounds, including variants of N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, were tested and some showed 100% protection in anticonvulsant tests without displaying toxicity (Siddiqui et al., 2009).

Enzyme Inhibition Activity

A study focused on synthesizing novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, which included derivatives of N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, demonstrated that these compounds possess significant inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). This suggests potential applications in treating neurodegenerative diseases (Pejchal et al., 2011).

Cytotoxic and Antimicrobial Activities

Derivatives of N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea were synthesized and evaluated for cytotoxicity against breast cancer cells and antimicrobial activity against various pathogens. One of the synthesized compounds showed the highest cytotoxic activity in the series, as well as promising antimicrobial activity (Abdel-Rahman & Morsy, 2007).

Plant Biology Applications

In plant biology, certain diphenylurea derivatives, related to N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, have been investigated for their ability to stimulate somatic embryogenesis in citrus species. These studies have shown that specific concentrations and derivatives can effectively induce somatic embryogenesis, opening avenues for plant tissue culture and genetic engineering applications (Carra et al., 2006).

Human African Trypanosomiasis Treatment

Investigations into urea derivatives of 2-aryl-benzothiazol-5-amines, related to N-1,3-benzothiazol-2-yl-N'-(4-methylphenyl)urea, have shown promise in treating human African trypanosomiasis. Certain analogues demonstrated effectiveness in curing this disease in murine models, suggesting their potential as new leads in the development of drugs to combat this neglected disease (Patrick et al., 2017).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-6-8-11(9-7-10)16-14(19)18-15-17-12-4-2-3-5-13(12)20-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBLYCUDHQRLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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